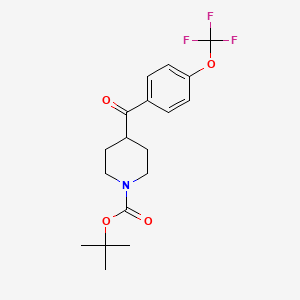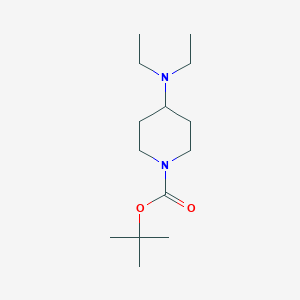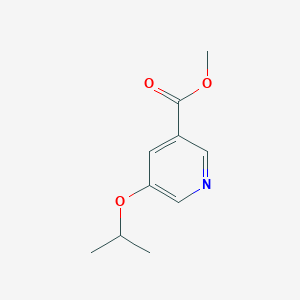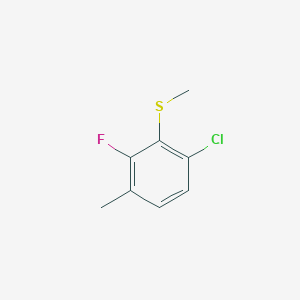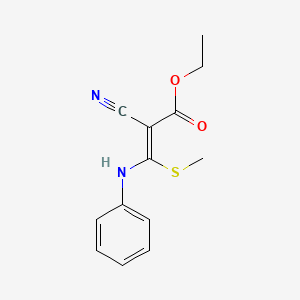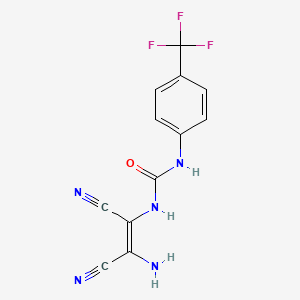
4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is an organic compound that features a boronic ester group
Aplicaciones Científicas De Investigación
4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Biological Research: Employed in the study of biological pathways and mechanisms, often as a probe or a labeling agent.
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be key reagents in suzuki-miyaura coupling , a widely-used reaction in organic chemistry for forming carbon-carbon bonds .
Mode of Action
The compound, being a boronic ester, likely participates in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by a reductive elimination step, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which boronic esters play a crucial role, is a fundamental process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties.
Action Environment
The efficacy and stability of this compound, like any other, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound. In the context of the Suzuki-Miyaura coupling reaction, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced via a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.
Amidation Reaction: The amide bond is formed by reacting an amine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-acetamido-TEMPO: Another compound with an acetamido group, known for its use as a radical scavenger and in oxidation reactions.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its boronic ester group is particularly valuable in cross-coupling reactions, while the acetamido group provides additional reactivity and potential biological activity .
Propiedades
IUPAC Name |
4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAEWSHFZRLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
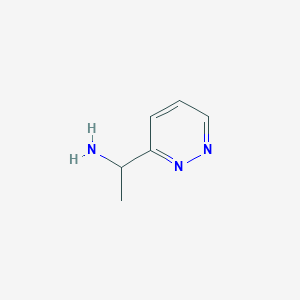
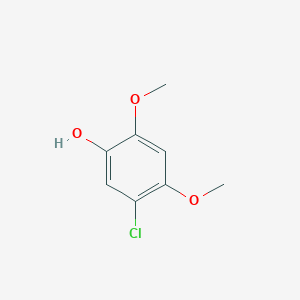
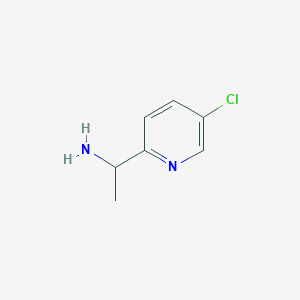

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)

